molecular formula C8H5BrN2S B599680 3-Bromo-5-phenyl-1,2,4-thiadiazole CAS No. 101495-43-6

3-Bromo-5-phenyl-1,2,4-thiadiazole

Cat. No.: B599680
CAS No.: 101495-43-6
M. Wt: 241.106
InChI Key: XFBJWQGWDVKNTQ-UHFFFAOYSA-N
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Description

3-Bromo-5-phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom at the 3-position and a phenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-phenyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide to form phenylthiosemicarbazide, which is then cyclized with bromine to yield the desired thiadiazole compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .

Properties

IUPAC Name

3-bromo-5-phenyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBJWQGWDVKNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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